molecular formula C12H21N3O6 B2843999 2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid CAS No. 1956382-19-6

2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid

Cat. No.: B2843999
CAS No.: 1956382-19-6
M. Wt: 303.315
InChI Key: LRADDXSGZQUBNM-UHFFFAOYSA-N
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Description

2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydrazinylpiperidine moiety, and an oxoacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazinyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(tert-Butoxycarbonyl)-4-hydrazinylpiperidin-2-yl)oxy)-2-oxoacetic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active hydrazinylpiperidine moiety, which can then interact with specific biological targets .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-hydrazinyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]oxy-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6/c1-12(2,3)21-11(19)15-5-4-7(14-13)6-8(15)20-10(18)9(16)17/h7-8,14H,4-6,13H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRADDXSGZQUBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1OC(=O)C(=O)O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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